molecular formula C13H27NO B13258883 N-(2-ethylhexyl)oxan-4-amine

N-(2-ethylhexyl)oxan-4-amine

Cat. No.: B13258883
M. Wt: 213.36 g/mol
InChI Key: QCPSEEOCFMSSGA-UHFFFAOYSA-N
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Description

N-(2-ethylhexyl)oxan-4-amine is an organic compound with the molecular formula C13H27NO. It is a derivative of oxane (tetrahydropyran) with an ethylhexyl group attached to the nitrogen atom. This compound is used in various chemical and industrial applications due to its unique structural properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2-ethylhexyl)oxan-4-amine typically involves the reaction of oxane derivatives with 2-ethylhexylamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Commonly, the reaction is performed in the presence of a catalyst and under an inert atmosphere to prevent unwanted side reactions.

Industrial Production Methods

Industrial production of this compound involves large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process includes the use of high-pressure reactors and continuous flow systems to ensure efficient production. The final product is purified using techniques such as distillation and recrystallization to achieve the desired quality.

Chemical Reactions Analysis

Types of Reactions

N-(2-ethylhexyl)oxan-4-amine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides.

    Reduction: It can be reduced to form amines with different degrees of substitution.

    Substitution: The compound can undergo nucleophilic substitution reactions, where the amine group is replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.

    Substitution: Reagents like alkyl halides and acyl chlorides are used in substitution reactions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce primary, secondary, or tertiary amines.

Scientific Research Applications

N-(2-ethylhexyl)oxan-4-amine has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity and interactions with biomolecules.

    Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a drug precursor.

    Industry: It is used in the production of surfactants, lubricants, and other industrial chemicals.

Mechanism of Action

The mechanism of action of N-(2-ethylhexyl)oxan-4-amine involves its interaction with molecular targets such as enzymes and receptors. The compound can act as a ligand, binding to specific sites on proteins and altering their activity. This interaction can trigger various biochemical pathways, leading to the observed effects.

Comparison with Similar Compounds

Similar Compounds

    2-Ethylhexylamine: A structurally similar compound with a primary amine group.

    N-(2-ethylhexyl)oxan-2-amine: Another derivative of oxane with a different substitution pattern.

Uniqueness

N-(2-ethylhexyl)oxan-4-amine is unique due to its specific substitution on the oxane ring, which imparts distinct chemical and physical properties. This uniqueness makes it valuable in applications where specific reactivity and interactions are required.

Properties

Molecular Formula

C13H27NO

Molecular Weight

213.36 g/mol

IUPAC Name

N-(2-ethylhexyl)oxan-4-amine

InChI

InChI=1S/C13H27NO/c1-3-5-6-12(4-2)11-14-13-7-9-15-10-8-13/h12-14H,3-11H2,1-2H3

InChI Key

QCPSEEOCFMSSGA-UHFFFAOYSA-N

Canonical SMILES

CCCCC(CC)CNC1CCOCC1

Origin of Product

United States

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